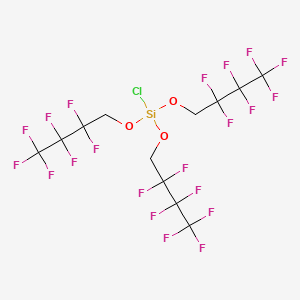

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane

Description

Properties

CAS No. |

757-72-2 |

|---|---|

Molecular Formula |

C12H6ClF21O3Si |

Molecular Weight |

660.68 g/mol |

IUPAC Name |

chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |

InChI |

InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |

InChI Key |

XARNYZYNECWSDC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.

Condensation Reactions: It can participate in condensation reactions to form siloxanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Typically occurs in the presence of water or moisture.

Condensation Reactions: Often catalyzed by acids or bases.

Major Products Formed

Substitution Reactions: Products include substituted silanes and heptafluorobutanol.

Hydrolysis: Products include silanols and heptafluorobutanol.

Condensation Reactions: Products include siloxanes and water.

Scientific Research Applications

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the modification of surfaces to create hydrophobic coatings.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.

Mechanism of Action

The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane belongs to a class of organosilicon compounds with diverse substituents. Key structural analogs include:

- Chlorotris(trimethylsilyl)silane (SiCl(Si(CH₃)₃)₃): Substitutes heptafluorobutoxy groups with trimethylsilyl (TMS) groups.

- Tris(trimethylsilyloxy)chlorosilane (ClSi(OSi(CH₃)₃)₃): Replaces fluorinated alkoxy groups with trimethylsilyloxy moieties.

- Tetrakis(trimethylsilyl)silane (Si(Si(CH₃)₃)₄): A fully TMS-substituted silane without a reactive chlorine site.

Table 1: Comparative Analysis of Selected Organosilicon Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Thermal Stability (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₆ClF₂₁O₃Si | ~660.72 | Heptafluoro-butoxy | >300 (estimated) | Fluorinated solvents | High (Si-Cl bond activation) |

| Chlorotris(trimethylsilyl)silane | C₉H₂₇ClSi₄ | ~282.17 | Trimethylsilyl | ~200 | THF, toluene | Moderate (electron-donating TMS) |

| Tris(trimethylsilyloxy)chlorosilane | C₉H₂₇ClO₃Si₄ | ~379.30 | Trimethylsilyloxy | ~250 | Polar aprotic solvents | Low (steric hindrance) |

Physical and Chemical Properties

- Thermal Stability : The fluorinated compound exhibits superior thermal stability (>300°C) compared to TMS-substituted analogs (~200–250°C) due to the robustness of C-F bonds .

- Solubility : Fluorinated groups impart lipophilicity, rendering the compound insoluble in polar solvents but compatible with fluorinated matrices. In contrast, TMS-substituted silanes dissolve readily in organic solvents like THF .

- Reactivity : The electron-withdrawing nature of heptafluorobutoxy groups activates the Si-Cl bond for nucleophilic substitution, whereas TMS groups stabilize the silicon center, reducing reactivity. Computational studies (e.g., OPLS force field parametrization) suggest that fluorinated substituents increase torsional barriers, further influencing reaction pathways .

Research Findings and Computational Insights

- Conformational Analysis : OPLS force field studies indicate that fluorinated substituents impose rigid conformational geometries, reducing molecular flexibility compared to TMS analogs. This rigidity enhances thermal stability but may limit solubility .

- Synthetic Utility: The reactivity of Chlorotris(heptafluoro-butoxy)silane in sol-gel processes outperforms non-fluorinated analogs, enabling the fabrication of dense, cross-linked networks for protective coatings .

Biological Activity

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane (CAS No. 757-72-2) is a silane compound characterized by its unique chemical structure that includes three heptafluorobutoxy groups and a chlorine atom attached to a silicon atom. This compound has garnered significant attention due to its potential biological applications and unique properties such as high thermal stability, hydrophobicity, and resistance to various chemicals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆ClF₂₁O₃Si |

| Molecular Weight | 660.68 g/mol |

| IUPAC Name | Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane |

| InChI Key | XARNYZYNECWSDC-UHFFFAOYSA-N |

The biological activity of this compound primarily stems from its ability to form strong covalent bonds with various substrates. The heptafluorobutoxy groups impart significant hydrophobic characteristics to the compound. This hydrophobicity is crucial for applications in surface modification and drug delivery systems.

- Surface Modification : The compound is utilized to create hydrophobic coatings on various materials. This property is beneficial in biomedical applications where moisture resistance is essential.

- Drug Delivery Systems : Its stability and biocompatibility make it a candidate for drug delivery applications. The mechanism involves the formation of stable complexes with therapeutic agents which can enhance their solubility and bioavailability.

Biological Applications

This compound has been explored in various fields:

- Biomedical Engineering : Used for modifying surfaces of implants and devices to improve biocompatibility and reduce protein adsorption.

- Pharmaceuticals : Investigated as a potential carrier for drug molecules due to its ability to encapsulate drugs effectively.

Case Studies

- Surface Modification in Implants : A study demonstrated that coatings made from this compound significantly reduced bacterial adhesion on titanium implants. This reduction in biofilm formation can lead to lower infection rates post-surgery.

- Drug Delivery Efficiency : Research indicated that when used as a carrier for anti-cancer drugs, this silane compound improved the delivery efficiency and reduced side effects compared to conventional methods.

Comparative Analysis with Similar Compounds

| Compound | Thermal Stability | Hydrophobicity | Applications |

|---|---|---|---|

| This compound | High | Excellent | Surface modification; drug delivery |

| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | Moderate | Good | Solvent applications |

| HFE-7000 | High | Moderate | Substitute for chlorinated solvents |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane?

- Methodological Answer : The compound can be synthesized via transesterification or nucleophilic substitution. For example, reacting chlorosilanes with 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) under anhydrous conditions is a common approach. Side-product formation during transesterification (e.g., oligomers or fluorinated byproducts) should be monitored via GC-MS or NMR . Catalytic systems (e.g., Lewis acids) may improve yield by suppressing side reactions. Pre-purification of HFB (boiling point: ~95°C, density: ~1.5 g/cm³) is critical to minimize impurities .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies molecular ion peaks and fragmentation patterns. Reference databases (e.g., EPA/NIH) provide benchmarks for fluorinated silanes .

- NMR : ¹⁹F NMR is essential for resolving fluorinated substituents. Coupling constants and chemical shifts (δ -70 to -120 ppm) help confirm substitution patterns.

- Thermal Analysis : TGA evaluates thermal stability, as fluorinated groups may decompose above 200°C.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- PPE : Acid-resistant gloves and goggles are mandatory due to potential hydrolysis releasing HF.

- Storage : Anhydrous conditions (argon atmosphere) prevent moisture-induced degradation.

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this silane?

- Methodological Answer : Molecular dynamics simulations using the OPLS-AA force field (parametrized for fluorinated systems) can model torsional energetics and solvent interactions. Benchmark against ab initio rotational profiles (RHF/6-31G*) ensures accuracy in predicting low-energy conformers. Average errors in conformational energies are <0.2 kcal/mol .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)).

- Isotopic Labeling : Use deuterated analogs to resolve overlapping signals in crowded spectra.

- Crystallography : Single-crystal XRD provides unambiguous confirmation of molecular geometry.

Q. What side reactions dominate during synthesis, and how can they be mitigated?

- Methodological Answer : Transesterification with HFB may yield oligomeric siloxanes due to trace moisture. Side products include:

- Fluorinated Ethers : Detected via GC-MS (e.g., m/z 200–300).

- Chloride Byproducts : Ion chromatography quantifies residual Cl⁻.

- Mitigation : Use molecular sieves or scavengers (e.g., trimethylsilyl chloride) to suppress hydrolysis .

Q. How do fluorinated substituents influence reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of heptafluorobutoxy groups reduces nucleophilicity at silicon, slowing hydrolysis. Comparative kinetic studies (e.g., with butoxy analogs) show a 10-fold decrease in hydrolysis rates. Fluorinated chains also enhance thermal stability (TGA ΔT₅₀% decomposition = +80°C vs. non-fluorinated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.